SUVN-911

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

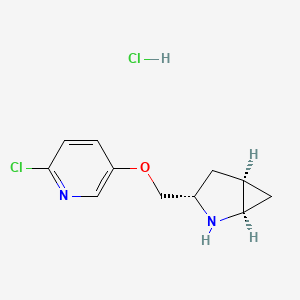

(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQKVIAFWXNFL-ANYFZDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2414674-71-6 | |

| Record name | Ropanicant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414674716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPANICANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE3QJ0MMVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SUVN-911 (Ropanicant): A Technical Guide on its Mechanism of Action in Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing its pharmacological properties, preclinical efficacy, and clinical trial data. The document details the experimental methodologies employed in key studies and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Major Depressive Disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and cognitive impairment. While existing antidepressant therapies, primarily targeting monoaminergic systems, are effective for many, a significant portion of patients exhibit inadequate response or experience dose-limiting side effects. This highlights the pressing need for novel therapeutic agents with distinct mechanisms of action. This compound (Ropanicant) represents a promising new approach by targeting the cholinergic system, specifically the α4β2 nicotinic acetylcholine receptors, which are implicated in the pathophysiology of depression.[1]

Pharmacological Profile of this compound

Primary Mechanism of Action

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor.[2] This receptor is a ligand-gated ion channel expressed in various brain regions associated with mood regulation, including the prefrontal cortex, hippocampus, and amygdala. By blocking the α4β2 nAChR, this compound is hypothesized to modulate downstream signaling pathways, leading to an increase in the levels of key neurotransmitters and neurotrophic factors implicated in depression, such as serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[1]

Binding Affinity and Selectivity

This compound exhibits high affinity for the α4β2 nAChR with a Ki value of 1.5 nM.[2] It demonstrates significant selectivity for the α4β2 subtype over other nAChR subtypes and a wide range of other receptors, ion channels, and enzymes, suggesting a favorable off-target profile.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Receptor/Assay | Reference |

| Ki | 1.5 nM | α4β2 Nicotinic Acetylcholine Receptor | [2] |

Table 2: Preclinical Pharmacokinetics (Rat)

| Parameter | Dose | Value | Reference |

| Cmax | 3 mg/kg, p.o. | 685 ± 123 ng/mL | |

| Tmax | 3 mg/kg, p.o. | 0.5 h | |

| AUC(0-t) | 3 mg/kg, p.o. | 1547 ± 254 ng.h/mL | |

| Bioavailability | 3 mg/kg, p.o. | ~45% |

Table 3: Phase 2a Clinical Trial Efficacy (Change from Baseline in MADRS Score)

| Treatment Group | Mean Change at Day 7 | Mean Change at Day 14 | p-value (vs. baseline) | Reference |

| 45 mg once daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |

| 30 mg twice daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |

| 45 mg twice daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |

Note: The reported range for the mean change in MADRS score across different doses suggests a dose-dependent effect, though specific data for each dose group was not detailed in the available sources.

Experimental Protocols

Preclinical Efficacy Models

The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant-like activity.[5][6][7]

-

Objective: To assess the effect of this compound on behavioral despair, a state characterized by immobility when faced with an inescapable stressor.

-

Methodology:

-

Animals: Male Wistar rats or male Swiss mice are commonly used.

-

Apparatus: A cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure: A pre-test session of 15 minutes is conducted 24 hours before the test session. During the 5-minute test session, the animal is placed in the water-filled cylinder, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

-

Drug Administration: this compound or vehicle is administered orally at specified times before the test session.

-

Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

The Sucrose (B13894) Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[8]

-

Objective: To evaluate the ability of this compound to reverse stress-induced deficits in reward-seeking behavior.

-

Methodology:

-

Animals: Male rodents are often used and are typically subjected to a chronic mild stress paradigm to induce anhedonia.

-

Procedure: Animals are individually housed and given a choice between two bottles: one containing a 1% sucrose solution and the other containing plain water.

-

Habituation: A period of habituation to the two-bottle choice is conducted before the stress induction and drug treatment.

-

Drug Administration: this compound or vehicle is administered daily throughout the stress period.

-

Data Analysis: The volume of sucrose solution and water consumed over a 24-hour period is measured. The sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.

-

Clinical Trial Protocol (Phase 2a)

-

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with moderate to severe MDD.[2]

-

Study Design: An open-label, multicenter study.[2]

-

Patient Population: Patients diagnosed with MDD according to DSM-5 criteria with a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥ 25.[9]

-

Treatment Arms:

-

This compound 45 mg once daily

-

This compound 30 mg twice daily

-

This compound 45 mg twice daily[2]

-

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcome: Change from baseline in the total MADRS score at week 2.[2]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in neurons.

Experimental Workflow for Preclinical Efficacy Assessment

Caption: Workflow for key preclinical efficacy experiments.

Phase 2a Clinical Trial Design

Caption: Simplified design of the Phase 2a clinical trial.

Conclusion

This compound (Ropanicant) is a selective α4β2 nicotinic acetylcholine receptor antagonist with a novel mechanism of action for the treatment of Major Depressive Disorder. Preclinical studies have demonstrated its antidepressant-like effects, which are likely mediated by the modulation of serotonergic and neurotrophic pathways. Early clinical data from the Phase 2a trial are promising, showing a statistically significant reduction in depressive symptoms with a favorable safety profile. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this compound as a new treatment option for patients with MDD.

References

- 1. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. expresspharma.in [expresspharma.in]

- 3. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of Ropanicant (this compound) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener [marketscreener.com]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. researchgate.net [researchgate.net]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of SUVN-911: An In-Depth Technical Guide

SUVN-911 (Ropanicant) is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of major depressive disorder (MDD).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, pharmacokinetic profile, and safety pharmacology. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a neuronal nicotinic acetylcholine α4β2 receptor antagonist.[3] By selectively blocking these receptors, it is thought to modulate cholinergic and other neurotransmitter systems implicated in the pathophysiology of depression.[2][4] Preclinical studies have shown that administration of this compound leads to an increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are key biomarkers associated with antidepressant efficacy.[2]

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the α4β2 nAChR subtype. The binding affinity was determined through radioligand binding assays.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Binding Affinity (Ki) | Reference |

| α4β2 nAChR | 1.5 nM | [1] |

| α3β4 nAChR | >10 µM | [1] |

This compound has been screened against a panel of over 70 other targets, including G-protein coupled receptors, ion channels, enzymes, and transporters, and has shown a high degree of selectivity.[1]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to α4β2 nAChRs was assessed using a competitive radioligand binding assay with rat brain tissue homogenates.

-

Tissue Preparation: Whole brains from male Wistar rats were homogenized in ice-cold buffer.

-

Radioligand: [³H]-Epibatidine was used as the radioligand, a high-affinity agonist for nAChRs.

-

Assay Conditions: The assay was performed in a 96-well plate format. Tissue homogenates were incubated with a fixed concentration of [³H]-Epibatidine and varying concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy in Animal Models of Depression

This compound has demonstrated significant antidepressant-like effects in well-established rodent models of depression.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity. In this model, this compound demonstrated a significant reduction in immobility time in rats, an effect consistent with antidepressant drugs.[2]

Table 2: Efficacy of this compound in the Rat Forced Swimming Test

| Dose (mg/kg, p.o.) | % Decrease in Immobility Time | Reference |

| 1, 3, and 10 | Statistically significant reduction | [2] |

Experimental Protocol: Rat Forced Swimming Test

-

Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) was filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure: Rats were subjected to a 15-minute pre-test session 24 hours before the 5-minute test session. This compound or vehicle was administered orally at specified doses prior to the test session.

-

Scoring: The duration of immobility during the test session was recorded by a trained observer blinded to the treatment groups.

Sucrose (B13894) Preference Test (SPT) in a Chronic Mild Stress (CMS) Model

Anhedonia, the inability to experience pleasure, is a core symptom of depression. The SPT is used to assess anhedonia in rodents. In a CMS model, which induces a depressive-like state, this compound significantly reversed the stress-induced deficit in sucrose preference.[2]

Experimental Protocol: Sucrose Preference Test

-

CMS Procedure: Rats were subjected to a variety of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks to induce a state of chronic stress.

-

Test Procedure: Following the stress period, rats were given a free choice between two bottles, one containing a 1% sucrose solution and the other containing water.

-

Measurement: The consumption of sucrose solution and water was measured over a 24-hour period, and the sucrose preference was calculated as a percentage of the total fluid intake.

Neurochemical Effects

In Vivo Microdialysis

In vivo microdialysis studies in freely moving rats were conducted to assess the effect of this compound on extracellular levels of key neurotransmitters in the brain. Oral administration of this compound resulted in a significant and dose-dependent increase in serotonin (5-HT) levels in the prefrontal cortex.[2]

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: Guide cannulae were stereotaxically implanted into the prefrontal cortex of anesthetized rats.

-

Microdialysis Probe: A microdialysis probe was inserted through the guide cannula on the day of the experiment.

-

Perfusion and Sampling: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentration of serotonin in the dialysate samples was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating its suitability for oral administration and its ability to penetrate the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats (3 mg/kg, p.o.)

| Parameter | Value | Reference |

| Cmax (ng/mL) | Not explicitly stated | |

| Tmax (h) | Not explicitly stated | |

| AUC (ng*h/mL) | 3507 | [3] |

| T1/2 (h) | 3.34 | [3] |

| Brain Penetration | Good | [1] |

Safety Pharmacology

Comprehensive safety pharmacology studies have been conducted to evaluate the potential adverse effects of this compound on major physiological systems.

-

Cardiovascular System: No significant effects on cardiovascular parameters were observed.[1]

-

Respiratory System: No significant effects on respiratory function were noted.

-

Central Nervous System: this compound did not produce any significant effects on locomotor activity at doses several-fold higher than its effective doses in antidepressant models.[1]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Experimental Workflow for the Forced Swimming Test

Caption: Experimental workflow for the rat Forced Swimming Test.

Logical Relationship of Preclinical Evaluation

Caption: Logical flow of the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel antidepressant. Its high affinity and selectivity for the α4β2 nAChR, coupled with robust efficacy in animal models of depression and a favorable pharmacokinetic and safety profile, highlight its potential to address unmet needs in the treatment of MDD. The observed increases in serotonin and BDNF provide a plausible mechanism for its antidepressant effects. Further clinical investigation is warranted to establish its efficacy and safety in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

SUVN-911: A Technical Guide to a Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a potent, selective, and orally bioavailable antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Developed by Suven Life Sciences, this novel chemical entity is under investigation for the treatment of Major Depressive Disorder (MDD).[2][3][4][5] Preclinical and clinical data suggest that this compound offers a promising new therapeutic approach for depression, potentially addressing some of the limitations of current treatments, such as delayed onset of action and undesirable side effects. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and clinical development of this compound.

Introduction to α4β2 Nicotinic Acetylcholine Receptors and Depression

The cholinergic system, particularly the α4β2 subtype of nAChRs, has emerged as a significant target in the neurobiology of depression.[6][7] These receptors are widely expressed in the brain and are involved in regulating mood, cognition, and reward pathways.[6][8] The "cholinergic hypothesis of depression" posits that a hyperactive cholinergic system may contribute to depressive symptoms.[7][9] Consequently, antagonizing nAChRs, specifically the α4β2 subtype, has been proposed as a therapeutic strategy for MDD.[6]

Pharmacological Profile of this compound

This compound is a highly potent and selective antagonist of the α4β2 nAChR. Its strong binding affinity and selectivity are key attributes that define its pharmacological profile.

Binding Affinity and Selectivity

This compound demonstrates a high affinity for the α4β2 receptor with a Ki of 1.5 nM.[1] It exhibits significant selectivity for the α4β2 subtype over the ganglionic α3β4 nAChR, with a binding affinity greater than 10 µM for the latter.[3] Furthermore, this compound shows good selectivity against a panel of over 70 other targets, including GPCRs, ion channels, and enzymes, indicating a low potential for off-target effects.[1]

| Target | Binding Affinity (Ki) | Reference |

| α4β2 nAChR | 1.5 nM | [1] |

| α3β4 nAChR | >10 µM | [3] |

Table 1: Binding Affinity of this compound

Pharmacokinetics

Preclinical studies in Wistar rats have demonstrated that this compound is orally bioavailable and penetrates the brain.[1] Following a 3 mg/kg oral dose, it exhibited high exposure with an AUC of 3507 ng*h/mL and a half-life of 3.34 hours.[1]

Phase 1 clinical trials in healthy human subjects further characterized the pharmacokinetic profile of this compound. The drug was found to be safe and well-tolerated in single ascending doses up to 60 mg and multiple ascending doses up to 45 mg once daily.[3][10] Pharmacokinetics were found to be nonlinear with accumulation upon multiple dosing.[10] Interestingly, sex had an effect on the pharmacokinetics, with females showing higher exposure, while food and age had no significant impact.[10]

| Species | Dose (p.o.) | AUC | T1/2 | Brain Penetration | Reference |

| Wistar Rat | 3 mg/kg | 3507 ng*h/mL | 3.34 hours | Good | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Study | Population | Dosing Regimen | Key Findings | Reference |

| Phase 1 (SAD) | Healthy Males | 0.5, 6, 15, 30, 60 mg | Safe and well-tolerated | [3][10] |

| Phase 1 (MAD) | Healthy Males | 15, 30, 45 mg (14 days) | Safe and well-tolerated, nonlinear PK, accumulation | [3][10] |

| Phase 1 (Food, Sex, Age Effect) | Healthy Adults & Elderly | 30 mg single dose | Sex-dependent PK, no significant effect of food or age | [10] |

Table 3: Summary of Phase 1 Clinical Pharmacokinetics of this compound

Mechanism of Action and Signaling Pathway

The antidepressant effects of this compound are believed to be mediated through its antagonism of α4β2 nAChRs, which in turn modulates downstream signaling pathways implicated in mood regulation.

Proposed Signaling Pathway

Antagonism of α4β2 nAChRs by this compound is hypothesized to lead to an increase in the levels of key neurochemicals, including serotonin (B10506) and brain-derived neurotrophic factor (BDNF), in brain regions such as the cortex.[2][3] This modulation of monoaminergic and neurotrophic systems is a well-established mechanism for antidepressant action. The increase in BDNF can subsequently activate downstream signaling cascades, such as the CREB (cAMP response element-binding protein) pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and ultimately, the alleviation of depressive symptoms.

Preclinical Efficacy

The antidepressant-like effects of this compound have been demonstrated in various well-established animal models of depression.

Forced Swim Test (FST)

In the rat forced swim test, a widely used model to screen for antidepressant activity, oral administration of this compound demonstrated significant antidepressant-like properties.[2]

Sucrose (B13894) Preference Test (SPT)

Anhedonia, the inability to experience pleasure, is a core symptom of depression. In the chronic mild stress model, this compound significantly reversed the reduction in sucrose preference, indicating an alleviation of anhedonia-like behavior.[2]

| Animal Model | This compound Doses (p.o.) | Outcome | Reference |

| Rat Forced Swim Test | 1.0 - 10.0 mg/kg (daily for 3 days) | Significant antidepressant-like effects | [1][2] |

| Rat Chronic Mild Stress (Sucrose Preference Test) | Not specified | Significant reduction in anhedonia | [2] |

Table 4: Summary of Preclinical Efficacy of this compound

Clinical Development

This compound has progressed through Phase 1 and into Phase 2 clinical trials for the treatment of moderate to severe MDD.

Phase 1 Studies

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][10][11] The studies involved single ascending doses (SAD) and multiple ascending doses (MAD).[10][12] The results indicated that this compound was safe and well-tolerated, with no serious adverse events reported.[12][13]

Phase 2a Proof-of-Concept Study

A Phase 2a open-label, proof-of-concept study (NCT06126497) was conducted in patients with moderate to severe MDD.[4][11][14] The primary objective was to evaluate the safety and tolerability, while the secondary objective was to assess the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[4][14]

Topline results from this study were positive, showing that Ropanicant was generally well-tolerated.[14] Importantly, a statistically significant (p < 0.0001) reduction in MADRS scores from baseline was observed across all treatment groups at week 2, suggesting a rapid onset of antidepressant effect.[14]

| Study | Design | Population | Dosing Regimens | Primary Outcome | Secondary Outcome | Key Results | Reference |

| Phase 2a (NCT06126497) | Open-label, multicenter | ~36 patients with moderate to severe MDD | 45 mg QD, 30 mg BID, 45 mg BID (2 weeks) | Safety and tolerability | Change in MADRS score from baseline at Week 2 | Well-tolerated; Statistically significant reduction in MADRS scores (p < 0.0001) | [4][14] |

Table 5: Summary of Phase 2a Clinical Trial of this compound (Ropanicant)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

α4β2 nAChR Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the α4β2 receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing α4β2 nAChRs in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and a range of concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known α4β2 ligand).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test

This behavioral assay is a standard preclinical screen for antidepressant drugs.

Protocol:

-

Apparatus: Use a transparent cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle orally at a predetermined time before the test.

-

Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. After the session, remove the rat, dry it, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.

-

Scoring: Videotape the test session and score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

-

Data Analysis: Compare the mean immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound (Ropanicant) is a promising novel α4β2 nAChR antagonist with a well-defined pharmacological profile and demonstrated efficacy in both preclinical models and early-stage clinical trials for Major Depressive Disorder. Its high potency, selectivity, and proposed mechanism of action, which involves the modulation of key neurotransmitter and neurotrophic factor systems, suggest it could be a valuable addition to the therapeutic arsenal (B13267) for depression. Further clinical development, including larger, placebo-controlled Phase 2b/3 trials, will be crucial to fully elucidate its efficacy and safety profile in a broader patient population. The rapid onset of action observed in the Phase 2a study is particularly noteworthy and warrants further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. expresspharma.in [expresspharma.in]

- 5. Ropanicant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Safety, Tolerability, and Pharmacokinetics of Ropanicant (this compound), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. suven.com [suven.com]

- 12. Suven Life Sciences Ltd Announces Initiation Of Phase I Clinical Trial And First Dosing Of this compound, A Neuronal Acetylcholine Nicotinic Receptor (Nachrs) Antagonist For Major Depressive Disorder (MDD) - BioSpace [biospace.com]

- 13. suven.com [suven.com]

- 14. suven.com [suven.com]

Chemical structure and synthesis of SUVN-911

An In-depth Technical Guide to the Chemical Structure and Synthesis of SUVN-911

Introduction

This compound, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) developed by Suven Life Sciences.[1][2][3] It is under investigation for the treatment of major depressive disorder (MDD) and other neurological conditions.[1] Preclinical studies have indicated that this compound may offer a rapid onset of antidepressant effects and a favorable side-effect profile compared to traditional antidepressants, potentially by modulating neurotransmitter levels, particularly serotonin (B10506).[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to this compound.

Chemical Structure

The chemical identity of this compound is well-defined. Its IUPAC name is (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane.[1][4] The molecule's structure is characterized by a rigid bicyclic core, which contributes to its high affinity and selectivity for the α4β2 nAChR.

| Identifier | Value |

| IUPAC Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane[1][4] |

| Other Names | Ropanicant, this compound[1][4] |

| CAS Number | 2414674-70-5 (free base)[1][4] |

| Chemical Formula | C11H13ClN2O[1] |

| Molar Mass | 224.69 g·mol−1[1] |

| SMILES | C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl[1] |

| InChI Key | PYSCVJMLJRHJGJ-OYNCUSHFSA-N[1][4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with key reactions including a diastereoselective Simmons-Smith cyclopropanation and a Mitsunobu reaction.[5][6] The general synthetic approach is outlined in the "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (this compound)..." publication in the Journal of Medicinal Chemistry.[5][7]

The following diagram illustrates a logical relationship of the key stages in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Pharmacological Profile

This compound is a potent and selective antagonist for the α4β2 nAChR.[8][9][10] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

| Parameter | Value |

| Ki for α4β2 receptor | 1.5 nM[7][8][9][11][12][13] |

| Binding affinity for α3β4 receptor | >10 μM[4][7][9][14][15] |

| Selectivity | High selectivity over 70 other targets, including GPCRs, ion channels, and enzymes[4][7][9][13][14][15] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the α4β2 nAChR.[1] This action is believed to lead to an increase in the levels of key neurochemicals implicated in mood regulation. Specifically, administration of this compound has been shown to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[1][14][16]

The proposed signaling pathway is depicted below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The preclinical evaluation of this compound has involved a range of behavioral and neurochemical assays to establish its antidepressant-like activity and mechanism of action.[16]

Forced Swimming Test (FST) in Rats

This is a widely used model to assess antidepressant activity. The protocol generally involves:

-

Habituation Session: Rats are individually placed in a cylinder containing water for a 15-minute pre-test session.

-

Drug Administration: this compound or a vehicle control is administered orally.

-

Test Session: 24 hours after the pre-test, the animals are returned to the water cylinder for a 5-minute test session.

-

Data Analysis: The duration of immobility is recorded. A significant decrease in immobility time is indicative of antidepressant-like effects.

Sucrose (B13894) Preference Test

This test is used to measure anhedonia, a core symptom of depression. A typical protocol includes:

-

Baseline Measurement: Animals are given a free choice between two bottles, one containing water and the other a sucrose solution. The consumption of each is measured over a 24-hour period.

-

Induction of Anhedonia: A chronic mild stress model is often used to induce anhedonia.

-

Drug Treatment: this compound or a vehicle is administered to the animals.

-

Preference Testing: Sucrose preference is measured again after the treatment period. An increase in sucrose consumption relative to water is interpreted as a reduction in anhedonic behavior.

The general workflow for these preclinical experiments is illustrated below.

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

This compound has completed Phase 1 and Phase 2a clinical trials for the treatment of moderate to severe major depressive disorder.[1][17] These studies have assessed the safety, tolerability, and pharmacokinetics of the compound in healthy adults and elderly subjects.[4] The results from the Phase 2a study showed that Ropanicant was generally well-tolerated and demonstrated a rapid onset of action in improving depressive symptoms.[17] Suven Life Sciences plans to advance Ropanicant into a Phase 2b clinical study.[17]

Conclusion

This compound is a promising clinical candidate for the treatment of major depressive disorder with a well-characterized chemical structure and a novel mechanism of action. Its high affinity and selectivity for the α4β2 nAChR, coupled with its ability to modulate key neurotransmitter systems, underscore its therapeutic potential. The synthesis of this compound is a sophisticated process that yields a specific stereoisomer with the desired pharmacological activity. Further clinical development will be crucial in fully elucidating the efficacy and safety of this compound as a new treatment option for depression.

References

- 1. Ropanicant - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. medkoo.com [medkoo.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | α4β2 antagonist | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | 2414674-71-6 | Data Sheet | BioChemPartner [biochempartner.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. Ropanicant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. suven.com [suven.com]

In Vitro Binding Affinity of SUVN-911 to Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of SUVN-911, a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, for various nicotinic receptor subtypes. The information is compiled from publicly available research, offering a centralized resource for professionals in drug development and neuroscience.

Core Findings: High Affinity and Selectivity for α4β2 nAChR

This compound demonstrates high-affinity binding to the α4β2 nicotinic acetylcholine receptor, the most prevalent nAChR subtype in the brain. This selectivity is a key characteristic of its pharmacological profile. Notably, different sources report varying binding affinities (Ki), which are detailed in the data summary below. The compound exhibits significantly lower affinity for the α3β4 subtype and minimal binding to the α7 subtype, underscoring its selectivity.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the reported in vitro binding affinities of this compound for different nAChR subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Radioligand Used | Source Publication(s) |

| α4β2 | 1.5 nM | Not explicitly stated | --INVALID-LINK-- |

| α4β2 | 31.1 nM | Not explicitly stated | --INVALID-LINK-- |

| α3β4 | >10,000 nM (>10 µM) | Not explicitly stated | --INVALID-LINK-- |

| α7 | Minimal binding at 10 µM | Not explicitly stated | --INVALID-LINK-- |

Note: The discrepancy in the reported Ki values for the α4β2 receptor may be attributable to variations in experimental conditions or assay methodologies between different studies.

Experimental Protocols: Radioligand Binding Assays

The following protocols are based on generalized methodologies for determining the binding affinity of compounds to nAChR subtypes, as inferred from supplementary information in related publications. These methods are representative of the techniques likely used to ascertain the binding characteristics of this compound.

Membrane Preparation

-

Cell Lines: Human epithelial cells (SH-EP1) expressing human α4β2 nAChRs and SH-SY5Y cells expressing human α3β4 nAChRs are commonly used. For the α7 nAChR subtype, HEK cells co-expressing human α7 and RIC-3 (HEK_Human α7/RIC3) are utilized.

-

Homogenization: Cells are harvested and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris, 154 mM NaCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and re-centrifuged to remove cytosolic components.

-

Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.

Radioligand Displacement Assay

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris and 154 mM NaCl at a pH of 7.4.

-

Radioligands:

-

For α4β2 nAChR : [³H]nicotine is a commonly used radioligand.

-

For α3β4 and α7 nAChRs : [³H]epibatidine is a suitable radioligand.

-

-

Procedure:

-

Cell membranes are thawed and reconstituted in the assay buffer.

-

In a 96-well plate, the membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

The mixture is incubated for a sufficient time to reach equilibrium (e.g., 2 hours on ice).

-

The incubation is terminated by rapid filtration through glass-fiber filters pre-soaked in a solution like 0.33% (w/v) polyethyleneimine.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Diagrams of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the in vitro binding affinity assessment of this compound.

Caption: Experimental workflow for determining the in vitro binding affinity of this compound.

Caption: Logical relationship of this compound's binding affinity to nAChR subtypes.

The Pharmacokinetic Profile and ADME Properties of SUVN-911 in Preclinical Animal Models: A Technical Overview

Hyderabad, India - SUVN-911, a novel and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist developed by Suven Life Sciences, has demonstrated promising preclinical pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, positioning it as a viable candidate for the treatment of major depressive disorder. This technical guide provides a comprehensive summary of the key in vitro and in vivo preclinical data, along with the experimental methodologies employed in these evaluations.

In Vitro ADME Profile

A series of in vitro assays were conducted to assess the drug-like properties of this compound, revealing a favorable profile for oral administration and central nervous system (CNS) activity.

| Parameter | Assay | Result |

| Solubility | Aqueous Solubility | High |

| Permeability | Caco-2 Permeability | High |

| Metabolic Stability | Human Liver Microsomes | High |

| Plasma Protein Binding | Human | 85% |

| Rat | 80% | |

| Dog | 78% | |

| Mouse | 75% | |

| CYP450 Inhibition | Various Isoforms | No significant inhibition |

| hERG Inhibition | Patch-clamp | No significant inhibition |

Experimental Protocols: In Vitro Assays

-

Aqueous Solubility: Determined using a thermodynamic method, where excess compound was equilibrated in phosphate-buffered saline (pH 7.4) for 24 hours. The concentration of the dissolved compound was then measured by LC-MS/MS.

-

Caco-2 Permeability: Assessed using Caco-2 cell monolayers cultured on Transwell® plates. The apparent permeability coefficient (Papp) was determined in both apical-to-basolateral and basolateral-to-apical directions.

-

Metabolic Stability: this compound was incubated with human liver microsomes in the presence of NADPH. The rate of disappearance of the parent compound was monitored over time by LC-MS/MS to determine the in vitro half-life.

-

Plasma Protein Binding: Determined by equilibrium dialysis using plasma from humans, rats, dogs, and mice.

-

CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 isoforms was evaluated using human liver microsomes and specific probe substrates.

-

hERG Inhibition: Assessed using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.

Pharmacokinetics in Animal Models

This compound has been shown to be orally bioavailable with good brain penetration in rats.[1] Preclinical studies in various animal models have been conducted to characterize its pharmacokinetic profile.

Pharmacokinetics in Wistar Rats

Following a single oral administration of 3 mg/kg, this compound exhibited the following pharmacokinetic parameters in male Wistar rats:

| Parameter | Value |

| Tmax (h) | 1.0 |

| Cmax (ng/mL) | 750 |

| AUC (ng*h/mL) | 3507[2] |

| Half-life (t1/2) (h) | 3.34[2] |

| Bioavailability (%) | Good (Specific value not published) |

| Brain Penetration (Brain/Plasma ratio) | Adequate (Specific value not published) |

Experimental Protocol: Rat Pharmacokinetic Study

Male Wistar rats were administered a single oral dose of this compound (3 mg/kg) formulated in a suitable vehicle. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis. For brain penetration studies, brain tissue was collected at specific time points, homogenized, and analyzed for drug concentration.

Diagram: Experimental Workflow for Rat Pharmacokinetic Study

References

SUVN-911: A Technical Guide to its Modulation of Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist currently under investigation for the treatment of Major Depressive Disorder (MDD). Preclinical and clinical studies have demonstrated its potential to modulate key neurotransmitter systems implicated in the pathophysiology of depression, offering a promising new avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on neurotransmitter pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its primary effect by acting as a potent and selective antagonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are involved in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin (B10506).

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of this compound for the α4β2 nAChR. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α4β2 nAChR | 1.5 nM | [1][2][3][4][7] |

| α3β4 nAChR | >10 µM | [1][2][3][4][7] |

Table 1: Binding affinities of this compound for nAChR subtypes.

The data clearly indicates a significantly higher affinity for the α4β2 receptor compared to the α3β4 subtype, highlighting the compound's selectivity. This compound has also been shown to have low affinity for over 70 other molecular targets, including G-protein coupled receptors, ion channels, and enzymes, further underscoring its specific pharmacological profile.[1][4]

Modulation of Neurotransmitter Systems

The antagonism of α4β2 nAChRs by this compound leads to downstream effects on several key neurotransmitter systems, most notably the serotonergic system.

Serotonergic System

Preclinical studies have consistently shown that administration of this compound leads to a significant increase in serotonin levels.[3][4][6][8] This effect is believed to be a primary contributor to its antidepressant-like activity. The proposed mechanism involves the disinhibition of serotonin release. By blocking the inhibitory influence of acetylcholine on serotonin neurons via α4β2 nAChRs, this compound effectively increases the firing rate and subsequent release of serotonin in key brain regions associated with mood regulation.

Brain-Derived Neurotrophic Factor (BDNF)

In addition to its effects on serotonin, this compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the cortex.[3][4][6][8] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Reduced BDNF levels have been implicated in the pathophysiology of depression, and many effective antidepressant treatments are known to increase its expression. The elevation of BDNF by this compound suggests a potential for promoting neuronal resilience and plasticity, which may contribute to its sustained antidepressant effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for α4β2 and α3β4 nAChR subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific nAChR subtypes are prepared.

-

Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Forced Swim Test (FST) in Rats

-

Objective: To assess the antidepressant-like activity of this compound.

-

Methodology:

-

Apparatus: A cylindrical tank filled with water is used.

-

Pre-test Session: On the first day, rats are placed in the water tank for a 15-minute habituation session.

-

Test Session: 24 hours later, the animals are administered either vehicle or this compound orally. After a predetermined time (e.g., 60 minutes), they are placed back into the water tank for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Sucrose (B13894) Preference Test

-

Objective: To evaluate the ability of this compound to reverse anhedonia (a core symptom of depression) in a chronic mild stress model.

-

Methodology:

-

Model Induction: Animals are subjected to a chronic mild stress paradigm for several weeks to induce a state of anhedonia.

-

Habituation: Before the test, animals are habituated to consuming from two bottles, one containing water and the other a sucrose solution.

-

Test Procedure: During the test, animals are deprived of food and water for a period and then presented with the two pre-weighed bottles.

-

Measurement: The consumption of water and sucrose solution is measured by weighing the bottles. The sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. An increase in sucrose preference in the this compound treated group compared to the vehicle group indicates a reduction in anhedonia.[3][4][6]

-

Measurement of Serotonin and BDNF Levels

-

Objective: To quantify the effect of this compound on brain levels of serotonin and BDNF.

-

Methodology:

-

Tissue Collection: Following treatment with this compound or vehicle, animals are euthanized, and specific brain regions (e.g., cortex, hippocampus) are dissected.

-

Homogenization: The brain tissue is homogenized in an appropriate buffer.

-

Quantification:

-

Serotonin: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for quantifying serotonin levels.

-

BDNF: Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to measure BDNF protein concentrations in the brain homogenates.

-

-

Data Analysis: The levels of serotonin and BDNF in the this compound treated group are compared to the vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and processes discussed.

Figure 1: Proposed signaling pathway of this compound's antidepressant action.

Figure 2: Experimental workflow for the Forced Swim Test (FST).

Figure 3: Workflow for measuring serotonin and BDNF levels.

Conclusion

This compound represents a targeted approach to the treatment of Major Depressive Disorder through its potent and selective antagonism of the α4β2 nAChR. Its ability to modulate the serotonergic system and upregulate BDNF provides a strong neurobiological rationale for its antidepressant effects. The detailed experimental protocols and clear signaling pathways outlined in this technical guide offer a comprehensive understanding of this compound's mechanism of action for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with MDD.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (this compound): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound HCl | 1975171-03-9 | >98% [smolecule.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Early-Phase Clinical Trial Data for SUVN-911: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical studies have indicated its potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy, along with detailed experimental protocols and a visualization of its proposed mechanism of action.

Mechanism of Action

This compound is a selective antagonist of the α4β2 nicotinic acetylcholine receptor.[4] Preclinical models suggest that by antagonizing this receptor, this compound leads to an increase in the levels of key neurotransmitters implicated in mood regulation. Oral administration of Ropanicant in animal models has been shown to significantly increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex.[1][2][5][6] This modulation of neurotrophic and serotonergic pathways is believed to be the primary mechanism driving its antidepressant effects.

Phase 1 Clinical Trials: Safety, Tolerability, and Pharmacokinetics

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult and elderly subjects.[1][7]

Experimental Protocols

Study 1 (NCT03155503): This was a randomized, double-blind, placebo-controlled, first-in-human study in healthy male subjects.[1][7] The study consisted of two parts: a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.[1][7] In the SAD portion, subjects received single oral doses of 0.5, 6, 15, 30, and 60 mg of Ropanicant.[1][7] In the MAD portion, subjects received daily oral doses of 15, 30, and 45 mg for 14 days.[1][7]

Study 2 (NCT03551288): This study evaluated the effect of food, sex, and age on the pharmacokinetics of a single 30 mg oral dose of Ropanicant.[1][7]

Pharmacokinetic Analysis: The concentration of this compound in human plasma and urine was determined using a validated Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[7]

Data Presentation

Table 1: Summary of Phase 1 Safety and Pharmacokinetic Findings

| Parameter | Finding | Citation |

| Safety and Tolerability | Single doses up to 60 mg and multiple doses up to 45 mg once daily were safe and well-tolerated. | [1][7] |

| Most Frequent Adverse Events | Headache and nausea. | [1] |

| Pharmacokinetics (Dose Proportionality) | Exposures were more than dose-proportional following single and multiple administrations. | [1] |

| Accumulation (Multiple Dosing) | On day 14 compared to day 1, there was a 1.5- to 2.5-fold higher Cmax and a 1.6- to 4.0-fold higher AUC. | [1] |

| Effect of Sex | In female adults compared to male adults, a 64% higher AUC and a 26% higher Cmax were observed. | [1] |

| Effect of Food and Age | Plasma exposures were comparable in fasted versus fed conditions and in adult versus elderly subjects. | [1] |

| Elimination | Urinary excretion of unchanged Ropanicant was low, indicating it is not a significant elimination pathway. | [1] |

Phase 2a Clinical Trial: Proof-of-Concept in MDD

A Phase 2a, multicenter, randomized, open-label, parallel-group, fixed-dose study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of Ropanicant in patients with moderate to severe Major Depressive Disorder.[4][8]

Experimental Protocol

Patient Population: The study enrolled 41 patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features.[4] The baseline Montgomery-Asberg Depression Rating Scale (MADRS) score for patients entering the study was 32.1, indicating moderate to severe depression.[4][6]

Treatment Regimens: Patients were randomized in a 1:1:1 ratio to one of three treatment groups for two weeks:[4]

-

45 mg once a day

-

30 mg twice a day

-

45 mg twice a day

Primary and Secondary Objectives: The primary objective was to evaluate the safety and tolerability of Ropanicant in patients with MDD.[4][8] The secondary objective was to assess efficacy by measuring the change from baseline in the MADRS total score at Week 2.[4][8]

References

- 1. Safety, Tolerability, and Pharmacokinetics of Ropanicant (this compound), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. suven.com [suven.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of Ropanicant (this compound) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener India [in.marketscreener.com]

- 7. researchgate.net [researchgate.net]

- 8. expresspharma.in [expresspharma.in]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SUVN-911 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of SUVN-911 (Ropanicant), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in rodent models for preclinical research. This compound has demonstrated antidepressant-like effects in rats and is being investigated for the treatment of major depressive disorder.[1][2] This document outlines detailed procedures for the preparation and oral administration of this compound, protocols for relevant behavioral assays to assess its efficacy, and methods for post-mortem tissue analysis to investigate its mechanism of action. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptors.[1] By blocking these receptors, this compound leads to an increase in the levels of crucial neurotransmitters, including serotonin (B10506), and neurotrophic factors like brain-derived neurotrophic factor (BDNF) in the brain.[2][3] This mechanism is believed to contribute to its antidepressant effects. Preclinical studies in Wistar rats have shown that oral administration of this compound produces significant antidepressant-like activity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

| Dosage (Oral) | AUC (ng*h/mL) | T½ (hours) | Animal Model | Reference |

| 3 mg/kg | 3507 | 3.34 | Male Wistar rats (225 ± 25 g) | [1] |

Table 2: Effective Dosages of this compound for Antidepressant-like Effects in Wistar Rats

| Dosage Range (Oral) | Administration Schedule | Key Findings | Animal Model | Reference |

| 1.0 - 10.0 mg/kg | Daily for 3 days | Significant antidepressant-like effects observed. | Male Wistar rats (180-230 g) | [1] |

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration in rats.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., purified water or 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles (18-20 gauge for rats)

-

Syringes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals, calculate the total amount of this compound needed.

-

Vehicle Selection: While the specific vehicle used in the primary studies is not explicitly stated in the provided search results, a common and appropriate vehicle for oral gavage of small molecules in rodents is purified water or a 0.5% suspension of methylcellulose in water. It is recommended to perform small-scale solubility tests to ensure proper dissolution or suspension.

-

Preparation of Dosing Solution/Suspension:

-

Accurately weigh the calculated amount of this compound.

-

Add the appropriate volume of the chosen vehicle to achieve the desired final concentration for dosing (typically 1-5 mL/kg for rats).

-

Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Prepare fresh daily.

-

-

Oral Administration (Gavage):

-

Gently restrain the rat.

-

Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution/suspension directly into the stomach.

-

Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

-

Behavioral Assays

The FST is a common behavioral test to assess antidepressant efficacy.

Materials:

-

Cylindrical water tank (40-50 cm high, 20 cm diameter)

-

Water (23-25°C)

-

Towels

-

Video recording system (optional, for later analysis)

Procedure:

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth of 30 cm.

-

Gently place the rat into the water for a 15-minute period.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle orally 60 minutes before the test.

-

Place the rat in the water-filled cylinder for a 5-minute test session.

-

Record the duration of immobility during the 5-minute period. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

The SPT is used to measure anhedonia, a core symptom of depression.

Materials:

-

Two identical drinking bottles per cage

-

1% sucrose (B13894) solution

-

Tap water

Procedure:

-

Habituation (48 hours):

-

Acclimate rats to two drinking bottles in their home cage. For the first 24 hours, both bottles are filled with tap water. For the next 24 hours, both bottles are filled with a 1% sucrose solution.

-

-

Baseline Measurement (24 hours):

-

Provide each rat with one bottle of tap water and one bottle of 1% sucrose solution.

-

After 24 hours, weigh both bottles to determine the consumption of each liquid.

-

Calculate the sucrose preference: (Sucrose solution consumed / Total liquid consumed) x 100%.

-

-

Treatment and Testing:

-

Administer this compound or vehicle daily for the specified duration (e.g., 3 days).

-

During the treatment period, continue to provide the two-bottle choice.

-

Measure the consumption daily to assess changes in sucrose preference. An increase in sucrose preference in the treated group compared to the vehicle group suggests an amelioration of anhedonia.

-

Post-Mortem Tissue Analysis

This protocol describes the collection and analysis of brain tissue to measure serotonin and BDNF levels.

Materials:

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Surgical tools for decapitation and brain dissection

-

Liquid nitrogen

-

Homogenization buffer

-

Centrifuge

-

ELISA kits for serotonin and BDNF

Procedure:

-

Tissue Collection:

-

At the end of the treatment period, euthanize the animals using an approved method.

-

Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

-

Isolate the brain regions of interest (e.g., prefrontal cortex, hippocampus).

-

Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

-

Tissue Homogenization:

-

Homogenize the frozen brain tissue in an appropriate ice-cold buffer containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantification of Serotonin and BDNF:

-

Use commercially available ELISA kits to measure the concentrations of serotonin and BDNF in the brain tissue supernatants according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Experimental workflow for this compound.

References

- 1. Ropanicant (this compound), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SUVN-911 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of SUVN-911, a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), in various cell culture experiments. The included methodologies are designed to assess its functional antagonism, impact on cell viability and apoptosis, and its influence on downstream signaling pathways.

Introduction to this compound

This compound is a novel compound that acts as a competitive antagonist at the α4β2 nAChR.[1][2] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various neurological processes. Understanding the in vitro pharmacology of this compound is crucial for its development as a potential therapeutic agent.

Preparation of this compound for In Vitro Studies

Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell culture experiments.

Materials:

-

This compound hydrochloride (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Stock Solution:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Weigh out the desired amount of this compound hydrochloride (Molecular Weight: 261.15 g/mol ).

-

Reconstitute the solid this compound in cell culture grade DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.261 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of this compound in serum-free culture medium immediately before use.

Cell Line Selection and Culture

The choice of cell line is critical for studying the effects of this compound. It is essential to use a cell line that endogenously expresses or has been engineered to express the human α4β2 nAChR.

Recommended Cell Lines:

-

HEK293 (Human Embryonic Kidney 293): These cells are commonly used for the heterologous expression of ion channels, including nAChRs. They provide a clean background with low endogenous channel activity.[3][4][5][[“]][7]

-

CHO-K1 (Chinese Hamster Ovary): Similar to HEK293 cells, CHO-K1 cells are a robust platform for stably or transiently expressing specific receptor subtypes.[8][9]

-

SH-EP1 (Human Epithelial Cells): This cell line has also been successfully used for the stable expression of functional human α4β2 nAChRs.[1][2][10]

Culture Conditions:

-

Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For stable cell lines expressing the α4β2 nAChR, include the appropriate selection antibiotic in the culture medium to maintain receptor expression.

Experimental Protocols

Functional Antagonism Assay: Intracellular Calcium Influx

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an α4β2 nAChR agonist, such as acetylcholine or nicotine (B1678760).

Materials:

-

HEK293, CHO-K1, or SH-EP1 cells stably expressing the α4β2 nAChR

-

Black, clear-bottom 96-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium 6 Assay Kit)

-

This compound (prepared as described in Section 2)

-

α4β2 nAChR agonist (e.g., Acetylcholine or Nicotine)

-

Pluronic F-127 (for aiding dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Protocol:

-